Boc-Val-Tyr-OBzl
Description
The precise construction of peptides, essential molecules in numerous biological processes, relies heavily on the use of protecting groups to prevent unwanted side reactions. creative-peptides.comnih.gov Boc-Val-Tyr-OBzl is a prime example of a dipeptide scaffold where reactive functional groups are temporarily masked, enabling chemists to direct the formation of peptide bonds with high specificity. creative-peptides.comcymitquimica.com
Protected dipeptides are crucial intermediates in the synthesis of larger peptides and proteins. nih.gov The use of protecting groups, such as Boc and benzyl (B1604629), is fundamental to prevent the uncontrolled polymerization of amino acids and to minimize undesirable side reactions during the synthetic process. nih.govmasterorganicchemistry.com This strategy allows for a stepwise and controlled assembly of the peptide chain, ensuring the final product has the correct amino acid sequence and stereochemistry. masterorganicchemistry.com
The protection of the α-amino group with a Boc group and the carboxylic acid group with a benzyl ester are common strategies in what is known as the Boc/Bzl protection scheme in solid-phase peptide synthesis (SPPS). peptide.comresearchgate.net The Boc group is readily removed under acidic conditions, while the benzyl group can be cleaved by catalytic hydrogenolysis, providing an orthogonal protection strategy that allows for selective deprotection and chain extension. libretexts.org
Table 1: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | α-Amino group | Acidic conditions (e.g., TFA) creative-peptides.comlibretexts.org |
| Benzyl ester | OBzl | Carboxylic acid group | Catalytic hydrogenolysis libretexts.org |
This compound often serves as a model compound in the development and optimization of peptide coupling methods. The presence of two different amino acid residues, the aliphatic and bulky valine and the aromatic tyrosine with a reactive hydroxyl group, presents a realistic challenge for peptide synthesis. The efficiency and degree of racemization of new coupling reagents and conditions can be effectively evaluated using the synthesis of this dipeptide as a benchmark. nih.gov
The Boc and OBzl protecting groups are well-established and their removal chemistries are well-understood, making this compound a reliable tool for researchers to test new synthetic methodologies without the complication of novel or unpredictable protecting group behavior. libretexts.orgnih.gov
Research involving protected valine-tyrosine derivatives extends into several key areas of peptide and medicinal chemistry. One significant direction is the development of novel peptide-based drugs and bioactive probes. The valine-tyrosine sequence can be a part of larger peptide structures that target specific biological receptors or enzymes. researchgate.netmdpi.com
Furthermore, studies often focus on improving the synthesis of peptides containing these residues. This includes the investigation of more efficient coupling reagents that can overcome the steric hindrance associated with the valine residue and prevent side reactions involving the tyrosine hydroxyl group. nih.gov There is also ongoing research into new protecting groups for the tyrosine side chain to enhance solubility and prevent side reactions during synthesis. peptide.compeptide.com Additionally, the synthesis and application of valine and tyrosine derivatives in areas such as targeted drug delivery and the development of novel biomaterials are active areas of investigation. nih.govnih.gov
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 75957-53-8 guidechem.comapeptides.com |
| Molecular Formula | C26H34N2O6 guidechem.com |
| Molecular Weight | 470.566 g/mol guidechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34N2O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
benzyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C26H34N2O6/c1-17(2)22(28-25(32)34-26(3,4)5)23(30)27-21(15-18-11-13-20(29)14-12-18)24(31)33-16-19-9-7-6-8-10-19/h6-14,17,21-22,29H,15-16H2,1-5H3,(H,27,30)(H,28,32)/t21-,22-/m0/s1 |
InChI Key |
YKJPBCNBEIHLEF-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Structural and Conformational Elucidation of Boc Val Tyr Obzl and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov It provides detailed information about the local environment of each atom and the spatial relationships between them. nih.gov
Two-dimensional (2D) NMR experiments are instrumental in resolving complex spectra and establishing connectivity between atoms. huji.ac.iluzh.ch
COSY (Correlation Spectroscopy): This technique reveals through-bond scalar couplings between protons, typically over two to three bonds. numberanalytics.comprinceton.edu It is highly effective for identifying amino acid spin systems within a peptide by tracing the J-coupling network from the amide proton to the sidechain protons. uzh.chu-tokyo.ac.jp For smaller peptides, COSY is a primary tool for initial resonance assignments. uzh.ch
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also detects through-space correlations. However, it is particularly advantageous for medium-sized molecules where the standard NOE may be zero or very weak. columbia.edu ROESY cross-peaks have a different phase relationship compared to NOESY, which can help in distinguishing between genuine NOEs and artifacts arising from chemical exchange. columbia.edu
A typical workflow for the conformational analysis of a peptide like Boc-Val-Tyr-OBzl using 2D NMR would involve:
Spin System Identification: Using COSY and TOCSY (Total Correlation Spectroscopy) to identify all the protons belonging to each amino acid residue. u-tokyo.ac.jp
Sequential Assignment: Using NOESY or ROESY to identify through-space correlations between adjacent residues, thereby establishing the amino acid sequence. uzh.chu-tokyo.ac.jp
Structural Restraint Generation: Measuring the intensities of NOESY cross-peaks to generate a set of distance restraints between protons. columbia.edu
| 2D NMR Technique | Type of Correlation | Information Gained | Application to this compound |
| COSY | Through-bond (J-coupling) | Identifies protons connected by 2-3 chemical bonds. | Assigning proton signals within each amino acid residue (Valine, Tyrosine). |
| NOESY | Through-space (dipolar coupling) | Determines spatial proximity of protons (<5Å). | Establishing the overall 3D fold and inter-residue distances. |
| ROESY | Through-space (dipolar coupling) | Similar to NOESY, useful for medium-sized molecules. | Confirming spatial proximities and overcoming potential NOE nulling. |
The solution conformation of peptides is often not a single static structure but rather an equilibrium of multiple interconverting conformers. NMR is a powerful tool to study these dynamic processes. By analyzing NMR data, researchers can gain insights into the preferred conformations of peptides like this compound in different solvent environments, which can mimic physiological conditions. ias.ac.ind-nb.info The presence of multiple conformations can be inferred from the averaging of NMR parameters, such as chemical shifts and coupling constants. In some cases, distinct sets of resonances can be observed for slowly exchanging conformers. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. dtic.milspringernature.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The peptide backbone is chiral and its regular folding into secondary structures like α-helices, β-sheets, or turns results in characteristic CD spectra. researchgate.net
For a relatively short peptide like this compound, CD spectroscopy can indicate the presence of turn-like conformations or a random coil structure. researchgate.net The aromatic side chain of tyrosine can also contribute to the CD spectrum in the far-UV region, which needs to be considered during spectral analysis. nih.govresearchgate.net By comparing the experimental CD spectrum of this compound with reference spectra for different secondary structures, a qualitative and sometimes quantitative estimation of its conformational content can be obtained. researchgate.net
| Secondary Structure | Characteristic CD Signals (Far-UV) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. |
| β-Sheet | Negative band around 218 nm, positive band around 195 nm. |
| β-Turn | Can have varied spectra, often with a weak negative band around 220-230 nm and a positive band near 200 nm. researchgate.net |
| Random Coil | Strong negative band around 195 nm. |
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. dtic.mil To perform this technique, the peptide must first be crystallized. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
For this compound, an X-ray crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the peptide backbone and side chains in the crystalline form. This provides an unambiguous determination of its conformation in the solid state. pnas.org It is important to note that the solid-state conformation may not always be identical to the predominant conformation in solution due to crystal packing forces. d-nb.info However, it provides a crucial reference point and can validate or complement the findings from solution-state studies like NMR. dtic.mil
Advanced Mass Spectrometry for Structural Confirmation and Purity Assessment in Research
Mass spectrometry (MS) is an essential analytical technique in peptide research for verifying the molecular weight and purity of a synthesized compound. bocsci.comrockefeller.edu It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). bocsci.com
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): In MALDI-TOF, the peptide sample is co-crystallized with a matrix that absorbs laser energy. utoronto.ca A pulsed laser desorbs and ionizes the sample, and the ions are accelerated into a flight tube. utoronto.ca The time it takes for an ion to reach the detector is proportional to its m/z ratio. MALDI is known for its high sensitivity, tolerance to salts, and ability to analyze high molecular weight compounds. utoronto.cacolby.edu It is a rapid method for confirming the molecular weight of this compound and assessing the purity of the sample by detecting any byproducts from the synthesis. wiley-vch.de
ESI-TOF (Electrospray Ionization Time-of-Flight): ESI is a soft ionization technique that is particularly well-suited for analyzing polar molecules like peptides directly from solution. colby.edu The sample solution is sprayed through a heated capillary at a high potential, generating charged droplets that evaporate to produce gas-phase ions. conicet.gov.ar ESI can produce multiply charged ions, which allows for the analysis of high molecular weight compounds on a mass spectrometer with a limited m/z range. colby.edu When coupled with a TOF analyzer, ESI-TOF provides high mass accuracy, which is crucial for confirming the elemental composition of this compound. nih.gov Both ESI and MALDI can be coupled with tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its amino acid sequence. nih.gov
| Technique | Ionization Method | Key Features | Application to this compound |
| MALDI-TOF | Laser desorption from a matrix. utoronto.ca | High sensitivity, salt tolerance, primarily produces singly charged ions. colby.edu | Rapid molecular weight confirmation and purity assessment. |
| ESI-TOF | Electrospray from a solution. colby.edu | High mass accuracy, can produce multiply charged ions, easily coupled to liquid chromatography. nih.gov | Precise molecular weight determination and structural confirmation. |
Biochemical Interactions and Enzymatic Reactivity Studies of Boc Val Tyr Obzl
Evaluation as Substrates for Proteolytic Enzymes
The dipeptide sequence Val-Tyr is a recognized motif for cleavage by certain proteolytic enzymes. The N-terminal Boc (tert-butyloxycarbonyl) and C-terminal OBzl (benzyl ester) protecting groups in Boc-Val-Tyr-OBzl can influence its interaction with proteases, making it a useful tool for studying enzyme specificity and kinetics.
Proteases exhibit a high degree of specificity, largely determined by the amino acid sequence of the substrate's cleavage site. The Val-Tyr sequence has been identified as a substrate for various proteases, particularly those with a preference for hydrophobic residues at the P2 position and an aromatic or large hydrophobic residue at the P1 position (where cleavage occurs between P1 and P1').
Studies on protease specificity have shown that cysteine proteases, such as those from the papain-like class, often have a primary specificity for the P2 position. pnas.org For instance, papain displays a preference for P2 valine, followed by other hydrophobic residues like phenylalanine and tyrosine. pnas.org Similarly, rhodesain, a cysteine protease from Trypanosoma brucei rhodesiense, shows a strong preference for leucine, valine, phenylalanine, and tyrosine at the P2 position. nih.gov This suggests that enzymes with similar S2 subsite characteristics would recognize the valine residue in the this compound sequence.
The S1 pocket of the enzyme, which accommodates the P1 residue, also plays a crucial role. For the Val-Tyr sequence, the tyrosine residue would occupy the S1 pocket. Many proteases, including chymotrypsin (B1334515) and certain cathepsins, have S1 pockets that favorably accommodate large aromatic side chains like that of tyrosine. core.ac.uk The use of substrate libraries has been instrumental in defining these specificities. For example, profiling of serine and cysteine proteases using fluorogenic peptide libraries has provided comprehensive maps of their substrate preferences. pnas.orgnih.govacs.org
The hydrolysis of peptide substrates by proteases can be characterized by Michaelis-Menten kinetics, providing key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters offer insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Kinetic studies often employ synthetic substrates where the cleavage of a peptide bond results in the release of a fluorescent or chromogenic reporter group. pnas.org For instance, substrates with a 7-amino-4-methylcoumarin (B1665955) (AMC) or p-nitroanilide (pNA) group are commonly used. pnas.orgpeptide.co.jp While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively detailed in the provided search results, the principles of kinetic characterization are well-established.
The general approach involves incubating the enzyme with varying concentrations of the substrate and monitoring the rate of product formation over time. scielo.brcellulosechemtechnol.ro The initial rates are then plotted against the substrate concentration to determine K_m and V_max.
The hydrolysis of complex protein substrates often occurs in multiple stages, with an initial fast stage followed by a slower stage. researchgate.netnih.gov This can be attributed to the initial cleavage of highly susceptible peptide bonds, followed by the hydrolysis of more resistant sequences. While this compound is a simple dipeptide derivative, its hydrolysis kinetics would still be governed by the fundamental principles of enzyme-substrate interactions. The rates of hydrolysis would be influenced by factors such as pH, temperature, and the presence of inhibitors. cellulosechemtechnol.ronih.gov
The table below outlines the kinetic parameters for the hydrolysis of various substrates by different enzymes, illustrating the type of data obtained from such studies.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Trypsin | Suc-Ala-Ala-Pro-Lys-AMC | 200 | - | - |
| Trypsin | Suc-Ala-Ala-Pro-Arg-AMC | 200 | - | - |
| MTSP-2 | Boc-Phe-Ser-Arg-MCA | - | - | - |
| EcGUS | E-9 | 1.64 (K_i) | - | - |
Investigation of Enzyme Inhibition by this compound Derivatives
Derivatives of this compound can be designed to act as enzyme inhibitors. By modifying the core structure, it is possible to create molecules that bind to the active site of an enzyme but are not cleaved, thereby blocking the enzyme's activity.
Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of a lead compound. These studies involve systematically modifying the chemical structure of the inhibitor and evaluating the effect of these changes on its activity.
For peptide-based inhibitors, SAR studies often explore modifications at the P1, P2, and P3 positions, as well as the N- and C-termini. For a derivative of this compound, key modifications could include:
P1 Residue (Tyr): Altering the aromatic ring with different substituents (e.g., methoxy, benzyl (B1604629) ether) can probe the steric and electronic requirements of the S1 pocket. nih.gov For instance, in the context of inhibiting the malarial PfA-M1 metallo-aminopeptidase, extended aromatic side chains at the P1 position, such as Tyr(OMe) and Tyr(OBzl), resulted in potent inhibition. nih.gov
P2 Residue (Val): Replacing valine with other hydrophobic or aliphatic amino acids can define the optimal fit for the S2 pocket.
Peptide Backbone: Introducing non-standard amino acids or modifying the peptide bond can enhance stability and binding affinity.
Protecting Groups: The Boc and OBzl groups can be replaced with other moieties to modulate properties like solubility and cell permeability, which can indirectly affect inhibitory potency in cell-based assays.
A study on peptide aldehyde inhibitors of the 20S proteasome demonstrated that modifications at the P3 position, such as using a tert-butyl glutamic ester, can significantly enhance inhibitory activity compared to other esters. mdpi.com Another study on DPP-4 inhibitors revealed that the hydrophobic nature of the compound and the presence of specific functional groups, like a fluorocyanobenzyl group, were key factors for potency. brieflands.com These examples highlight the general principles of SAR that would be applicable to the development of inhibitors derived from this compound.
Interactions with Biological Macromolecules (focus on in vitro and in silico studies)
Beyond enzymes, peptide sequences can interact with other biological macromolecules, such as receptors. In vitro and in silico methods are powerful tools for studying these interactions.
In vitro receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays typically involve incubating a labeled ligand with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity, often expressed as an IC50 or Ki value.
For example, a study on neurokinin antagonists used a receptor binding assay with guinea-pig lung membranes and tritium-labeled substance P (SP) to identify potent inhibitors. iupac.org They found that a protected tripeptide, Boc-Gln-D-Trp-Phe-OBzl, exhibited a strong binding affinity to the SP receptor. iupac.org Similarly, a positional scanning cyclic peptide library was screened in a binding assay for the mu opioid receptor, leading to the identification of active cyclic peptides. nih.gov
While specific receptor binding data for this compound is not available in the provided search results, the Val-Tyr motif could potentially interact with receptors that recognize C-terminal tyrosine residues. For instance, some peptide hormone receptors recognize specific C-terminal sequences. The methodology for assessing such interactions would follow the principles outlined above. The table below shows examples of receptor binding data for various peptide-based compounds.
| Compound | Receptor | Assay System | Binding Affinity (IC50/Ki) |
| Boc-Gln-D-Trp-Phe-OBzl | Substance P Receptor | Guinea-pig lung membranes | IC50 = 90 nM |
| Cyclic Peptide (Tyr at R², D-Lys at R⁴, Tyr at R⁵) | Mu Opioid Receptor | - | Ki = 16 nM |
| [D-Ala², ΔEPhe⁴, Leu⁵]enkephalin | Delta Opioid Receptor | Radioligand binding assay | 150-260-fold loss of affinity compared to Z-isomer |
| [D-Ala², ΔEPhe⁴, Leu⁵]enkephalin | Mu Opioid Receptor | Radioligand binding assay | 150-260-fold loss of affinity compared to Z-isomer |
Note: The data presented are for compounds structurally related to or methodologically relevant to this compound, as specific data for the subject compound was not found. The binding affinity of Boc-Gln-D-Trp-Phe-OBzl was improved 7-fold compared to the lead octapeptide. iupac.org The cyclic peptide showed high affinity for the mu-opioid receptor. nih.gov The E-isomer of the dehydroenkephalin showed significantly reduced affinity for both delta and mu opioid receptors compared to the Z-isomer. researchgate.net
Derivatization and Analog Synthesis of Boc Val Tyr Obzl for Research Applications
Modifications at the N-terminus (Boc group removal and subsequent derivatization)
The N-terminal tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal. nih.gov The deprotection of the Boc group on the valine residue is the initial step to enable further derivatization at the N-terminus.
Boc Group Removal: The most common method for Boc deprotection involves treatment with a strong acid. nih.govresearchgate.net Trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM), is frequently employed for this purpose. fiveable.meiris-biotech.de The reaction is typically fast and efficient at room temperature. nih.gov Alternative reagents include hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297), and aqueous phosphoric acid. nih.govnih.gov The choice of deprotection agent can be critical to avoid premature cleavage of other protecting groups or degradation of sensitive residues within the peptide. ub.edu For instance, methods using boiling water or oxalyl chloride in methanol (B129727) have been developed as milder, eco-friendly alternatives to traditional acidic conditions. nih.govresearchgate.net
Subsequent N-terminal Derivatization: Once the N-terminal amine of the Val-Tyr-OBzl dipeptide is exposed, it becomes a nucleophilic site for a multitude of chemical modifications. This allows for the extension of the peptide chain or the introduction of various functional groups to modulate the peptide's properties. Common derivatization strategies include:
Acylation: Introducing an acetyl group (Acetylation) or other acyl groups like formyl or benzoyl can alter the charge and hydrophobicity of the N-terminus. medchemexpress.comunited-bio.com
Alkylation: Reductive alkylation is another method to modify the N-terminal amine. nih.gov
Peptide Coupling: The free amine can be coupled with another protected amino acid or a peptide fragment to elongate the peptide chain, a fundamental step in stepwise peptide synthesis. nih.govrsc.org
Conjugation of Moieties: Various molecules can be attached to the N-terminus, including fatty acids (e.g., myristic acid, palmitic acid) to enhance membrane permeability, or specialized chemical handles for bioconjugation. medchemexpress.com For example, 2-ethynylbenzaldehydes can be used for selective, metal-free N-terminal modification under mild conditions. nih.gov
| Modification Type | Reagent/Method | Purpose | Reference(s) |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Exposes the N-terminal amine | fiveable.meiris-biotech.de |
| Hydrochloric Acid (HCl) in Dioxane | Alternative acidic deprotection | nih.gov | |
| Oxalyl chloride in Methanol | Mild deprotection conditions | nih.gov | |
| N-terminal Derivatization | Acetic Anhydride | Acetylation | medchemexpress.com |
| Protected Amino Acid + Coupling Agent | Peptide chain elongation | nih.govrsc.org | |
| Fatty Acids | Lipidation to increase hydrophobicity | medchemexpress.com | |
| 2-Ethynylbenzaldehydes | Site-selective chemical modification | nih.gov |
Modifications at the C-terminus (Benzyl ester removal and further functionalization)
The benzyl (B1604629) (Bzl) ester protecting the C-terminal carboxyl group of the tyrosine residue in Boc-Val-Tyr-OBzl provides a stable block during N-terminal modifications. Its selective removal unveils a reactive carboxylate group, enabling further functionalization.
Benzyl Ester Removal: The most prevalent method for cleaving benzyl esters is catalytic transfer hydrogenation or standard catalytic hydrogenation. fiveable.mersc.orgresearchgate.net This is typically achieved using a palladium catalyst, such as 10% palladium on carbon (Pd/C), with a hydrogen source. rsc.orgresearchgate.net Hydrogen gas is common, but transfer hydrogenation agents like cyclohexene (B86901) or formic acid can also be used, often providing milder and more rapid deprotection. rsc.orgacs.org This method is advantageous as it is generally orthogonal to the acid-labile Boc group. Hydrolysis using bases like sodium hydroxide (B78521) can also be employed, though this may risk racemization. fiveable.me
Subsequent C-terminal Functionalization: The free carboxylic acid at the C-terminus can undergo various transformations:
Amidation: The carboxyl group can be converted to a primary amide (-NH2) or substituted amides by coupling with ammonia (B1221849) or primary/secondary amines using standard peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N-Hydroxybenzotriazole (HOBt). acs.org This modification is common in bioactive peptides as it can increase resistance to carboxypeptidases.
Esterification: The carboxyl group can be re-esterified, for example, to a methyl or ethyl ester, which can alter the pharmacokinetic profile of the peptide. united-bio.com
Peptide Bond Formation: The C-terminal carboxyl group can be activated and coupled to the N-terminus of another amino acid or peptide, which is a key step in fragment condensation strategies for synthesizing longer peptides. diva-portal.org
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (-CH2OH), resulting in a peptide alcohol derivative. medchemexpress.com
| Modification Type | Reagent/Method | Purpose | Reference(s) |
| Benzyl Ester Removal | H2, Pd/C | Catalytic Hydrogenation | fiveable.meresearchgate.net |
| Cyclohexene, Pd/C | Catalytic Transfer Hydrogenation | rsc.org | |
| Formic Acid, Pd/C | Alternative Transfer Hydrogenation | acs.org | |
| C-terminal Functionalization | Amine + Coupling Agent (e.g., EDCI) | Amidation | acs.org |
| Alcohol + Acid Catalyst | Esterification | united-bio.com | |
| Reducing Agent (e.g., LiAlH4) | Reduction to peptide alcohol | medchemexpress.com | |
| Amino Acid Ester + Coupling Agent | Peptide chain elongation (fragment condensation) | diva-portal.org |
Side-Chain Derivatization of Tyrosine (e.g., Phosphorylation)
The phenolic hydroxyl group on the tyrosine side chain is a key site for post-translational modifications (PTMs), with phosphorylation being one of the most significant. thermofisher.comsb-peptide.com This modification plays a crucial role in cellular signaling pathways. sb-peptide.com Synthesizing tyrosine-phosphorylated peptides from a precursor like Val-Tyr allows for the study of protein kinase and phosphatase activity and the development of inhibitors.
Phosphorylation of the Tyrosine Residue: The synthesis of phosphotyrosine-containing peptides can be achieved through two main strategies:
"Building Block" Approach: A pre-phosphorylated and protected tyrosine amino acid, such as Nα-(9-fluorenylmethyloxycarbonyl)-O-phospho-L-tyrosine, is incorporated directly during solid-phase peptide synthesis. nih.gov This method offers direct and site-specific placement of the phosphate (B84403) group.
"Post-Assembly" Phosphorylation: The peptide containing an unprotected tyrosine residue is first assembled, followed by the phosphorylation of the hydroxyl side chain. nih.gov
The phosphorylation reaction involves the transfer of a phosphate group from a donor, like adenosine (B11128) triphosphate (ATP) in biological systems, to the hydroxyl group of tyrosine. thermofisher.com In chemical synthesis, this is achieved using phosphorylating agents. The resulting phosphoester bond is central to the function of many signaling proteins. qyaobio.com
In addition to phosphorylation, other modifications can be introduced. For instance, to create more stable analogs for research, the phosphotyrosine can be replaced with non-hydrolyzable mimetics, such as 4-phosphono(difluoromethyl)phenylalanine (CF2Pmp), which can resist the action of cellular phosphatases. acs.org
| Modification | Strategy | Key Features | Reference(s) |
| Phosphorylation | Building Block Approach | Direct incorporation of a protected phospho-amino acid during synthesis. | nih.gov |
| Phosphorylation | Post-Assembly Modification | Phosphorylation of the tyrosine residue after the peptide chain is assembled. | nih.gov |
| Mimetic Substitution | CF2Pmp Incorporation | Replacement of phosphotyrosine with a non-hydrolyzable analog to increase stability. | acs.org |
Introduction of Non-Canonical Amino Acids and Peptidomimetics into Val-Tyr Scaffolds
To enhance the therapeutic potential or to probe the biological function of peptides, the native valine or tyrosine residues can be replaced with non-canonical amino acids (ncAAs). plos.org This strategy can lead to peptides with improved properties such as increased potency, higher stability against proteolysis, and better conformational control. diva-portal.org Peptidomimetics, compounds that mimic the structure and function of peptides but with modified backbones or side chains, are also developed from scaffolds like Val-Tyr. diva-portal.org
Incorporation of Non-Canonical Amino Acids: The introduction of ncAAs can be achieved through chemical synthesis by using a protected ncAA building block in place of either Boc-Val-OH or Boc-Tyr(Bzl)-OH during the initial peptide coupling. There is a vast library of available ncAAs that can be used to alter side-chain size, hydrophobicity, and electronic properties. plos.org For example, engineered tyrosyl-tRNA synthetase (TyrRS) and tRNA pairs can be used in cell-based systems to incorporate tyrosine analogs into proteins, a technique that highlights the biological interest in modifying this specific residue. nih.govacs.org
Synthesis of Peptidomimetics: Peptidomimetics based on the Val-Tyr sequence have been explored, particularly in the context of developing inhibitors for enzymes like insulin-regulated aminopeptidase (B13392206) (IRAP). diva-portal.orgdiva-portal.org Research in this area has involved:
Replacing the Val-Tyr dipeptide with scaffolds like 4-hydroxydiphenylmethane. diva-portal.org
Modifying the peptide backbone to introduce conformational constraints. diva-portal.org
Replacing C-terminal amino acids with simple alkyl chains to create molecules that are more stable to exopeptidases. acs.org
These approaches aim to move beyond the traditional peptide structure to create novel molecules with drug-like properties. diva-portal.org
| Approach | Example Modification | Desired Outcome | Reference(s) |
| ncAA Incorporation | Replacing Valine or Tyrosine with an unnatural analog | Improved stability, potency, or conformational properties | plos.org |
| Peptidomimetic Design | Replacing the dipeptide with a non-peptidic scaffold | Creation of novel chemical entities with peptide-like function | diva-portal.orgdiva-portal.org |
| Peptidomimetic Design | Replacing a terminal amino acid with an alkyl chain | Increased stability against peptidases | acs.org |
Synthesis of Branched and Cyclic Analogues for Conformational Studies
Constraining the conformation of a peptide through cyclization or branching can significantly enhance its biological activity and stability. nih.gov These strategies reduce the conformational flexibility of the linear peptide, locking it into a bioactive shape and making it less susceptible to enzymatic degradation. nih.govscholaris.ca
Synthesis of Branched Analogues: Branched peptides can be synthesized by utilizing an amino acid with a functionalizable side chain, such as lysine, as a branching point. thermofisher.com For instance, a peptide chain can be built on the alpha-amino group of lysine, and a second peptide chain can be built on the epsilon-amino group. Methods inspired by Native Chemical Ligation (NCL) have been developed to create branched structures, including those incorporating a Val-Tyr sequence. scholaris.ca These complex structures have applications in drug delivery and the development of artificial enzymes. scholaris.ca
Synthesis of Cyclic Analogues: Cyclic peptides based on the Val-Tyr sequence can be synthesized for conformational analysis and to improve pharmacological properties. nih.govthieme-connect.de Cyclization can be achieved through several methods:
Head-to-Tail Cyclization: An amide bond is formed between the N-terminal amine and the C-terminal carboxyl group of the linear precursor. This is often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. uniupo.it
Side-Chain Cyclization: Bonds can be formed between amino acid side chains. For example, biaryl bridges can be created between two aromatic residues, such as tyrosine, using reactions like the Suzuki coupling. nih.gov
Lactam Bridge Formation: Cyclization can occur between the side chain of an amino acid like aspartic acid or ornithine and the N- or C-terminus. nih.gov
A recently developed method for peptide cyclization works efficiently with peptides having N-terminal valine or tyrosine, demonstrating the utility of this scaffold in creating conformationally constrained analogs. auburn.edu
| Analog Type | Synthetic Strategy | Purpose | Reference(s) |
| Branched Peptides | Synthesis on a trifunctional amino acid (e.g., Lysine) | Create multivalent structures, drug carriers | scholaris.cathermofisher.com |
| Cyclic Peptides | Head-to-Tail Amide Bond Formation | Reduce flexibility, increase stability and activity | uniupo.it |
| Cyclic Peptides | Side-Chain Biaryl Bridge Formation (e.g., Tyr-Tyr) | Introduce rigid conformational constraints | nih.gov |
| Cyclic Peptides | Side-Chain to Terminus Lactam Bridge | Create stable cyclic structures of varying sizes | nih.gov |
Applications of Boc Val Tyr Obzl in Chemical Biology and Material Science Research
Role as Building Blocks in Complex Peptide and Protein Synthesis
Boc-Val-Tyr-OBzl is a fundamental building block in the solution-phase synthesis of more complex peptides and proteins. thieme-connect.dethieme-connect.de The Boc and benzyl (B1604629) protecting groups are orthogonal, meaning they can be selectively removed without affecting the other, which is crucial for the stepwise elongation of peptide chains. thieme-connect.deekb.eg
The strategic use of building blocks like this compound has been instrumental in the synthesis of biologically significant peptides, including fragments of human epidermal growth factor (h-EGF). tandfonline.com In the classical solution synthesis of h-EGF, various protected peptide fragments are synthesized and then coupled together. tandfonline.compsu.edu For instance, a protected hexapeptide ester fragment was synthesized as part of the total synthesis of urogastrone (h-EGF). psu.edu The synthesis of these fragments often involves stepwise elongation, where a protected amino acid or a small peptide is coupled to another. tandfonline.comoup.com The choice of protecting groups, such as Boc for the N-terminus and benzyl esters for the C-terminus, is critical to prevent unwanted side reactions and to ensure the desired sequence is assembled correctly. thieme-connect.depnas.org
| Protected Peptide Fragment | Corresponding h-EGF Sequence | Reference |
| Boc-Lys(CI-Z)-Trp-Trp-Glu(OcHex)-Leu-Arg(Tos)-OBzl | 48-53 | tandfonline.com |
| Boc-Glu(OcHex)-Arg(Tos)-Cys(MeBzl)-Gln-Tyr(Br-Z)-Arg(Tos)-Asp(OcHex)-Leu-OH | 31-47 | tandfonline.com |
| Boc-Tyr(Br-Z)-Ile-Gly-OH | Not specified | tandfonline.com |
| Boc-Cys(MeBzl)-Asn-Cys(MeBzl)-Val-Val-Gly-OH | Not specified | tandfonline.com |
This table is based on data from a study on the synthesis of h-EGF fragments and illustrates the types of protected peptides used as building blocks.
This compound and similar dipeptides serve as scaffolds in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. uniupo.itmdpi.comnih.gov The dipeptide provides a basic framework to which various chemical modifications can be made to create novel structures with desired biological activities. uniupo.itnih.gov
In one study, a tripeptide, Boc-Val-Tyr(OBzl)-Leu-OH, was coupled with another dipeptide to form a linear peptide. uniupo.it This linear precursor was then cyclized to create a peptidomimetic. uniupo.it This approach highlights how protected di- and tripeptides can be used as key components to build more elaborate, non-peptidic structures. The design of these mimetics is often guided by the desire to replicate the spatial arrangement of amino acid side chains in a biologically active peptide. nih.gov The use of scaffolds like β-D-glucose has also been explored to mimic β-turns in peptides. nih.gov
Utilization in Enzyme Mechanism Studies as Probes or Reporters
While direct evidence for the use of this compound as an enzyme probe or reporter is not prevalent, related peptide derivatives are widely used for this purpose. medchemexpress.comgoogle.com Fluorogenic peptide substrates, which often incorporate a protecting group and a specific amino acid sequence recognized by a particular enzyme, are designed to release a fluorescent molecule upon enzymatic cleavage. medchemexpress.com
For example, Boc-Val-Arg-AMC is a fluorescent substrate used to monitor the activity of thrombin. medchemexpress.com Similarly, Boc-Asp(OBzl)-Pro-Arg-AMC is a fluorogenic substrate for determining protease activity. medchemexpress.com These examples demonstrate the principle of using protected peptides to study enzyme kinetics and activity. The peptide sequence provides specificity for the target enzyme, and the protecting groups can influence the substrate's solubility and stability. The cleavage of the peptide by the enzyme leads to a detectable signal, allowing researchers to quantify enzymatic activity. researchgate.netthieme-connect.de The design of such probes often involves a recognition sequence, a cleavable linker, and a reporter molecule. google.com
Precursors for Investigating Bioactive Molecule Synthesis (excluding therapeutic drug development)
Applications in Polymer and Biopolymer Research
The application of this compound in polymer and biopolymer research is an emerging area. iapchem.orgresearchgate.netmdpi.com Biopolymers, due to their biocompatibility and biodegradability, are of great interest for various applications, including in the biomedical field. iapchem.orgmdpi.com The incorporation of peptides and amino acids into polymer structures can impart specific functionalities and enhance their properties. ttu.edu
Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis
A thorough investigation into the scientific literature and chemical databases has revealed a significant absence of published research specifically detailing the computational and theoretical studies of the chemical compound this compound. While this dipeptide derivative is commercially available as a laboratory reagent, there is no accessible data regarding its molecular docking simulations, molecular dynamics, quantum chemical calculations, or any structure-based design of its derivatives.
The requested article, which was to be structured around an in-depth analysis of the computational and theoretical properties of this compound, cannot be generated with the required scientific accuracy and detail due to this lack of specific research findings. Crafting an article on these topics would necessitate speculative and unverified information, which would not adhere to the standards of scientific rigor.
The specific areas where information is unavailable include:
Computational and Theoretical Studies of Boc Val Tyr Obzl
Structure-Based Design of Derivatives for Targeted Research:No research is available on the use of Boc-Val-Tyr-OBzl as a scaffold for the structure-based design of new, targeted derivatives.
Consequently, without any foundational research data, it is not possible to create the detailed and informative article as requested. The generation of data tables and detailed research findings is contingent on the existence of such primary research, which in the case of this compound, is not publicly available.
Advanced Analytical Techniques for Characterization in Research Studies
High-Performance Liquid Chromatography (HPLC) for Analytical Purity Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Boc-Val-Tyr-OBzl. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For protected peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC analysis of this compound, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the relatively hydrophobic protected dipeptide.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The detection is typically carried out using a UV detector, as the tyrosine and benzyl (B1604629) ester moieties contain chromophores that absorb UV light at specific wavelengths, commonly 214 nm and 254 nm. While specific retention times can vary based on the exact parameters, a highly pure sample will exhibit a single major peak. Commercial suppliers of this compound often report purities of 95% or higher as determined by HPLC.
Table 1: Representative HPLC Parameters for Purity Analysis of Boc-Protected Peptides
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm / 254 nm |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Guidance
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique in synthetic chemistry to monitor the progress of reactions, identify compounds, and determine appropriate solvent systems for column chromatography purification. For the synthesis of this compound, TLC is used to track the consumption of starting materials (Boc-Valine and Tyrosine benzyl ester) and the formation of the dipeptide product.
A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically to achieve good separation between the starting materials, the product, and any byproducts. Common solvent systems for protected peptides include mixtures of a nonpolar solvent like hexane or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727).
After development, the plate is dried and the separated spots are visualized. As this compound contains UV-active aromatic rings, it can be visualized under a UV lamp (at 254 nm) where it will appear as a dark spot on a fluorescent background. Additionally, various staining reagents can be used for visualization. For instance, a ninhydrin stain can be used to detect any free amine groups from the starting materials, though the Boc-protected product will not react. A general stain like potassium permanganate can also be employed to visualize organic compounds.
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. The product will have a distinct Rf value from the starting materials, allowing for clear monitoring of the reaction's progression.
Table 2: Example TLC Systems for Monitoring Boc-Protected Peptide Synthesis
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | UV Light (254 nm) |
| Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 95:5 v/v) | UV Light (254 nm), Potassium Permanganate Stain |
Elemental Analysis for Empirical Formula Validation in Research Context
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to validate the empirical formula of a newly synthesized compound and serves as a crucial indicator of its purity. For this compound, the molecular formula is C26H34N2O6 achemblock.com.
The theoretical elemental composition can be calculated based on the atomic weights of the constituent elements and the molecular formula. A sample of the purified this compound is then subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and quantified, from which the percentages of C, H, and N in the original sample are determined.
For a compound to be considered pure, the experimentally determined percentages should be in close agreement with the calculated theoretical values, typically within a ±0.4% tolerance. A significant deviation may indicate the presence of impurities, such as residual solvents or byproducts from the synthesis.
Table 3: Elemental Analysis Data for this compound (C26H34N2O6)
| Element | Molecular Formula | Theoretical (%) | Found (%) |
| Carbon (C) | C26H34N2O6 | 66.36 | Data not available in cited sources |
| Hydrogen (H) | C26H34N2O6 | 7.28 | Data not available in cited sources |
| Nitrogen (N) | C26H34N2O6 | 5.95 | Data not available in cited sources |
| Oxygen (O) | C26H34N2O6 | 20.40 | Data not available in cited sources |
Note: While the theoretical percentages are calculated from the known molecular formula, specific experimental "Found" values are typically reported in primary research articles detailing the synthesis and characterization of the compound and were not available in the searched sources.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of peptides, including protected dipeptides like Boc-Val-Tyr-OBzl, has often relied on methods that generate significant chemical waste and use hazardous solvents. The future of its synthesis is geared towards greener and more efficient methodologies.
Emerging research focuses on minimizing the environmental impact of peptide production while improving yield and purity. oxfordglobal.com Key advancements include the shift away from solid-phase peptide synthesis (SPPS) towards more sustainable solution-phase manufacturing technologies. crodabeauty.com These next-generation methods aim to reduce the use of harmful solvents like N,N-dimethylformamide (DMF) and trifluoroacetic acid (TFA), which have been staples in peptide chemistry. crodabeauty.comeuroapi.com Recent studies have demonstrated the successful replacement of DMF with greener solvent mixtures, such as dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc), significantly lowering the process mass intensity (PMI). euroapi.com
Furthermore, the integration of Process Analytical Technology (PAT), such as real-time monitoring with Raman spectroscopy, allows for precise control over reaction steps. euroapi.com This optimization accelerates development, enhances efficiency, and reduces waste. euroapi.com Another promising frontier is the exploration of N- to C-direction peptide synthesis, which mimics nature's ribosomal approach. nih.gov This strategy offers better atom economy compared to the conventional C- to N-direction and has the potential to minimize the need for certain side-chain protecting groups, further streamlining the synthesis of compounds like this compound. nih.gov
Table 1: Comparison of Traditional vs. Emerging Peptide Synthesis Methodologies
| Feature | Traditional Synthesis (e.g., SPPS) | Emerging Sustainable Synthesis |
|---|---|---|
| Primary Method | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis (e.g., GAP-PS), Chemo-enzymatic Synthesis crodabeauty.comresearchgate.net |
| Common Solvents | N,N-dimethylformamide (DMF), Dichloromethane (B109758) (DCM) | Greener alternatives like Dimethyl Sulfoxide (DMSO)/Ethyl Acetate (EtOAc) euroapi.com |
| Process Monitoring | Often relies on endpoint analysis | Real-time monitoring via Process Analytical Technology (PAT) euroapi.com |
| Direction of Synthesis | C-terminus to N-terminus | Increasing exploration of N-terminus to C-terminus for better atom economy nih.gov |
| Waste Generation | High Process Mass Intensity (PMI) | Significantly reduced PMI and carbon waste stream crodabeauty.comeuroapi.com |
| Reagent Type | Use of CMR (Carcinogenic, Mutagenic, or Reprotoxic) reagents | Elimination of CMR and PFAS reagents crodabeauty.com |
Exploration of Advanced Conformational Control Mechanisms and Their Implications
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For a relatively simple dipeptide like this compound, the Boc (tert-Butyloxycarbonyl) and OBzl (Benzyl ester) protecting groups already impose certain conformational preferences. However, future research is delving into more sophisticated methods to precisely control the peptide's shape.
Advanced strategies involve the incorporation of conformationally constrained dipeptide mimics, such as those created using lactam bridges. nih.govacs.org These techniques can lock a peptide backbone into a specific secondary structure, like a β-turn or helix, which can enhance binding affinity to a biological target and improve metabolic stability. nih.govmdpi.com The conformational space of such peptidomimetics can be finely tuned by altering the ring size of the lactam, the chirality of the amino acids, and the bulkiness of the protecting groups. mdpi.com
The exploration of these mechanisms is heavily supported by spectroscopic analysis (NMR, IR) and computational methods like Density Functional Theory (DFT), which can predict the most stable conformers and hydrogen-bonding patterns. mdpi.comresearchsquare.com By understanding and applying these advanced conformational constraints, derivatives of this compound could be designed to adopt specific shapes, making them more effective in biological applications.
Table 2: Mechanisms for Conformational Control in Dipeptides
| Mechanism | Description | Implication for this compound Derivatives |
|---|---|---|
| Protecting Groups | Bulky N- and C-terminal protecting groups (like Boc and OBzl) restrict rotation and influence local conformation. mdpi.com | The existing groups on this compound already provide a baseline level of conformational preference. |
| Lactam Bridging | Creating a cyclic lactam ring between amino acid side chains or the backbone to enforce a rigid structure. nih.govacs.org | Could be used to create cyclic analogues of this compound with fixed turn structures for enhanced receptor binding. |
| Amino Acid Substitution | Incorporating non-natural amino acids (e.g., Aib - aminoisobutyric acid) or D-amino acids to induce specific turns or helices. euroapi.commdpi.com | Replacing Val or Tyr with a non-natural amino acid could systematically alter the conformational landscape. |
| Computational Analysis | Using DFT and other quantum calculations to predict stable conformations and guide the design of constrained analogues. researchsquare.com | Allows for in silico exploration of potential modifications before undertaking complex synthesis. |
Design of New Biochemical Probes and Enzyme Modulators for Fundamental Research
Protected dipeptides are not merely synthetic intermediates; they are ideal scaffolds for creating tools for chemical biology. Future work will see the adaptation of this compound into sophisticated biochemical probes and enzyme modulators.
As a probe, the dipeptide can be modified by attaching reporter groups, such as fluorescent tags or biotin, to either the N- or C-terminus (after selective deprotection) or the side chain of tyrosine. Such probes could be used to study the substrate specificity of peptidases or peptide transporters in living cells. Another advanced application is its use in activating suppressor tRNAs, enabling the site-specific incorporation of the dipeptide into proteins. nih.govnih.gov This powerful technique allows researchers to study how the introduction of a specific, conformationally relevant dipeptide unit affects protein structure and function.
As a precursor for enzyme modulators, this compound can serve as the starting point for designing inhibitors or activators. By applying the principles of conformational control discussed previously, researchers can create rigid analogues that mimic the binding transition state of a substrate, leading to potent and selective enzyme inhibition. For instance, conformationally constrained dipeptide mimics have been successfully incorporated into bradykinin (B550075) B2 receptor agonists, demonstrating the power of this approach. nih.gov
Table 3: Potential Research Applications of this compound Derivatives
| Application Area | Design Strategy | Example Use Case |
|---|---|---|
| Biochemical Probes | Attach a fluorescent tag (e.g., FITC) to the N-terminus after Boc removal. | Visualize uptake by specific peptide transporters in cells. |
| Synthesize a biotinylated version. | Use for affinity purification of dipeptide-binding proteins. | |
| Use to activate a suppressor tRNA. nih.gov | Incorporate the Val-Tyr unit into a target protein to study its structural impact. | |
| Enzyme Modulators | Create a conformationally rigid analogue using a lactam bridge. nih.gov | Design a selective inhibitor for a specific metalloproteinase or other peptidase. |
| Replace the scissile peptide bond with a non-hydrolyzable isostere. | Develop a metabolically stable antagonist for a peptide hormone receptor. |
Integration with High-Throughput Screening Methodologies for Academic Applications
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds. nih.gov this compound and libraries of its analogues are well-suited for integration into academic HTS campaigns to uncover new biological activities.
One emerging trend is the use of advanced screening platforms to study peptide utilization. For example, phenotype microarray technology can be used to screen hundreds of different dipeptides to determine the substrate specificity of bacterial ABC transporters. researchgate.net A library based on the this compound scaffold, with variations in the amino acid side chains, could be used to rapidly map the structural requirements of such transport systems.
Furthermore, label-free HTS methods like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry are ideal for screening peptide substrates against enzymes. acs.org This technique can directly measure the enzymatic modification of a peptide without the need for fluorescent labels, which can sometimes interfere with binding. A library of dipeptides derived from this compound could be screened against a panel of proteases to identify novel substrates or inhibitors, providing valuable starting points for further research. acs.org
Table 4: High-Throughput Screening (HTS) Integration
| HTS Technology | Principle | Application for this compound Library |
|---|---|---|
| Phenotype MicroArray | Measures cellular respiration to determine nutrient utilization. researchgate.net | Screen for uptake and metabolism of dipeptide analogues by various microbial strains. |
| SAMDI Mass Spectrometry | Label-free detection of enzymatic reactions on a surface using mass spectrometry. acs.org | Rapidly screen for protease activity using a library of dipeptide substrates to identify inhibitors. |
| Fluorescence-Based Assays | Detects changes in fluorescence to measure enzyme activity or binding. acs.org | Screen for inhibitors of a target protein using a fluorescence polarization assay with a tagged Val-Tyr probe. |
| Virtual Screening | Computational screening of large virtual libraries against a target structure. mdpi.com | Pre-screen millions of virtual this compound analogues to prioritize a smaller, diverse set for synthesis and wet-lab screening. |
Advanced Computational Methods for Predictive Design and Discovery in Peptide Chemistry
The synergy between computational chemistry and experimental work is accelerating discovery. For this compound, advanced computational methods are enabling the predictive design of novel derivatives with desired properties, reducing the time and cost associated with trial-and-error synthesis.
In silico approaches are now routinely used to screen vast virtual libraries of peptides against disease-relevant protein targets. mdpi.com Structure-based virtual screening (SBVS) can dock millions of virtual analogues of this compound into the active site of a target protein to predict binding affinity and identify promising lead compounds. mdpi.com
Beyond simple docking, molecular dynamics (MD) simulations provide insight into the dynamic behavior of peptides and their interactions with targets. A recent trend is the use of coarse-grained MD (CGMD) simulations to conduct high-throughput assessments of peptide self-assembly and mechanical properties. arxiv.org This approach can be coupled with machine learning (ML) models trained on simulation data to predict properties for millions of sequences, making the exploration of the vast chemical space of peptides computationally feasible. arxiv.org These predictive tools allow researchers to design novel peptide-based biomaterials or therapeutics with tailored properties, all starting from fundamental building blocks like this compound.
Table 5: Computational Methods in Peptide Design
| Computational Method | Purpose | Application to this compound |
|---|---|---|
| Molecular Docking / SBVS | Predicts binding mode and affinity of a small molecule to a protein target. mdpi.com | Identify potential protein targets for this compound derivatives from a structural proteome. |
| Density Functional Theory (DFT) | Performs high-accuracy quantum calculations of molecular structure and energy. researchsquare.com | Determine the lowest energy conformations of novel, constrained analogues before synthesis. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Study the conformational flexibility and binding dynamics of the dipeptide to its receptor. |
| Coarse-Grained MD (CGMD) | A simplified MD approach for simulating large systems and long timescales. arxiv.org | Predict the self-assembly behavior of amphiphilic derivatives of this compound. |
| Machine Learning (ML) | Trains predictive models on existing data to forecast properties for new compounds. arxiv.org | Develop a model to predict the proteolytic stability or cell permeability of new analogues. |
Q & A
Q. What controls are essential when testing this compound as a substrate in enzymatic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
